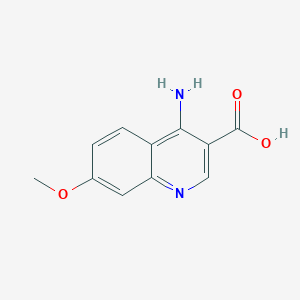

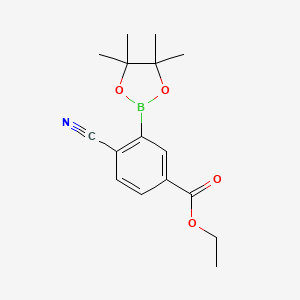

4-Amino-7-methoxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

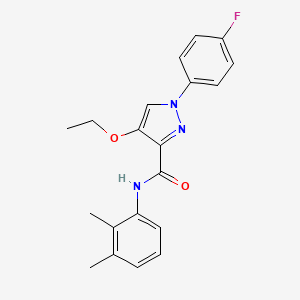

“4-Amino-7-methoxyquinoline-3-carboxylic acid” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives involves various protocols. For instance, quinoline-4-carboxylic acids can be prepared by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “4-Amino-7-methoxyquinoline-3-carboxylic acid” consists of a quinoline core with an amino group at the 4th position and a methoxy group at the 7th position . The molecular formula is C10H10N2O .Chemical Reactions Analysis

Quinoline and its derivatives undergo a wide range of chemical reactions. Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

Amino acids, which “4-Amino-7-methoxyquinoline-3-carboxylic acid” is a derivative of, are colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .Applications De Recherche Scientifique

Photolabile Precursors for Carboxylic Acids

Photolysis of specific nitroindoline derivatives in aqueous solutions can yield carboxylic acids, with the efficiency of photolysis being significantly influenced by the presence of electron-donating substituents such as methoxy groups. This method presents a potential pathway for the controlled release of neuroactive amino acids and other carboxylic acid-containing compounds in scientific studies (Papageorgiou & Corrie, 2000).

Synthesis of Cephalosporin Derivatives

The compound has been utilized in the synthesis of new cephalosporin derivatives, which serve as carriers for a broad range of drugs containing amino groups. This includes the synthesis of derivatives for antimalarial drugs, demonstrating the versatility of quinoline derivatives in drug development (Blau et al., 2008).

Tubulin Polymerization Inhibitors

Quinoline derivatives have been investigated for their impact on tubulin polymerization, showing significant antiproliferative activity against various cancer cell lines. This suggests their potential application in the development of cancer therapeutics (Lee et al., 2011).

Mass Spectrometric Study for Drug Candidates

Studies involving substituted isoquinolines, which share structural similarities with quinoline derivatives, have shown unusual gas-phase formations of carboxylic acids after collisional activation. This research is crucial for the characterization of prolylhydroxylase inhibitor drug candidates and their metabolic products (Thevis et al., 2008).

Propriétés

IUPAC Name |

4-amino-7-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYQVZZYUHGIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817664.png)

![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)